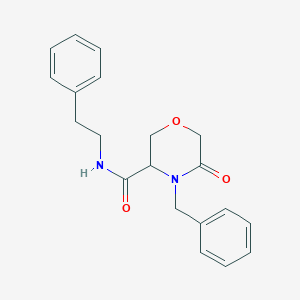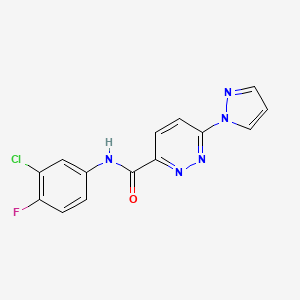
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide (4B5O-NPE-MCA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. 4B5O-NPE-MCA is a heterocyclic compound with a molecular weight of 315.39 g/mol and a molecular formula of C18H21NO3. It is an aromatic compound that is soluble in water and has a melting point of approximately 110°C.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is still not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which inhibits the enzyme's activity and prevents the breakdown of the neurotransmitter acetylcholine. Similarly, 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is thought to bind to the active site of the enzyme monoamine oxidase, which inhibits the enzyme's activity and prevents the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide are still being studied. However, it is believed that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which could lead to increased levels of the neurotransmitter acetylcholine in the brain. This could potentially lead to increased alertness, improved memory, and improved cognitive function. Additionally, 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide may act as an inhibitor of the enzyme monoamine oxidase, which could lead to increased levels of neurotransmitters such as serotonin and dopamine. This could potentially lead to improved mood and reduced anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide in laboratory experiments has several advantages. First, the compound is commercially available, which makes it easy to obtain. Second, the compound is soluble in water, which makes it easy to use in a variety of experiments. Third, the compound has a relatively low melting point, which makes it easy to work with.
However, there are also some limitations to the use of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide in laboratory experiments. The compound is not very stable, and it can decompose at higher temperatures. Additionally, the exact mechanism of action of the compound is still not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
The potential applications of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide are still being explored. Some possible future directions for research include exploring the compound’s potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore the compound’s ability to act as an inhibitor of other enzymes, such as proteases and kinases. Finally, further research could also be done to explore the compound’s potential as a fluorescent probe for the detection of reactive oxygen species.
Métodos De Síntesis
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide can be synthesized from commercially available starting materials such as benzyl alcohol, 2-phenylethylamine, and morpholine-3-carboxylic acid. The reaction begins by reacting benzyl alcohol with 2-phenylethylamine in the presence of an acid catalyst such as sulfuric acid. This reaction produces a benzyl-2-phenylethylamine intermediate, which is then reacted with morpholine-3-carboxylic acid in the presence of a base catalyst such as potassium hydroxide. The resulting product is 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide.
Aplicaciones Científicas De Investigación
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the study of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide has also been studied for its potential application as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
Propiedades
IUPAC Name |
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJTTFGNPCTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-phenethylmorpholine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6496004.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide](/img/structure/B6496014.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496021.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496035.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6496038.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496045.png)
![N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496055.png)
![4-benzyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]morpholine-3-carboxamide](/img/structure/B6496066.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B6496071.png)
![N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6496074.png)
![N'-(3,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496079.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6496080.png)
![N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496087.png)